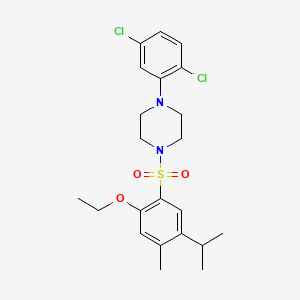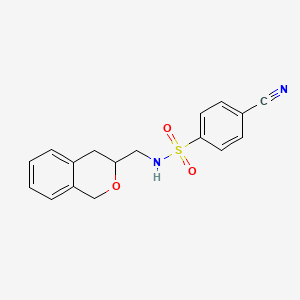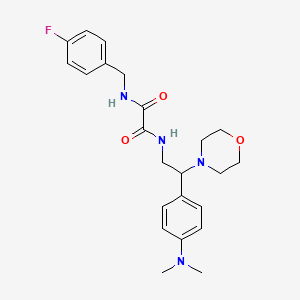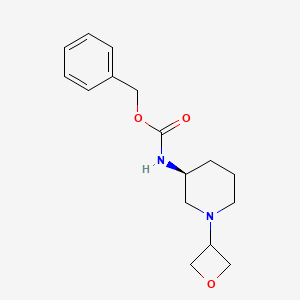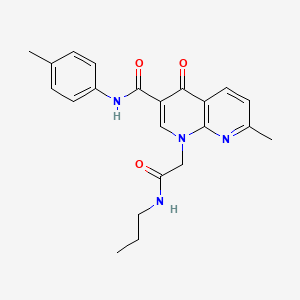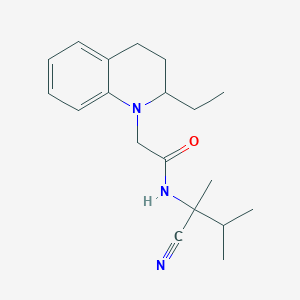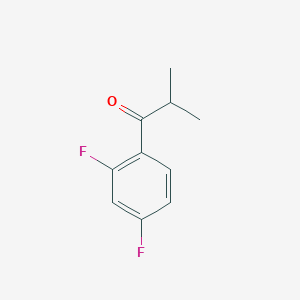
1-(2,4-Difluorophenyl)-2-methylpropan-1-one
概要
説明
“1-(2,4-Difluorophenyl)-2-methylpropan-1-one” is a chemical compound with the molecular weight of 170.16 . It is a light yellow to yellow liquid .
Physical And Chemical Properties Analysis
“this compound” is a light yellow to yellow liquid . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.科学的研究の応用
Fluorination and Derivative Synthesis
Researchers have developed methods for the chemoselective mono- and difluorination of 1,3-dicarbonyl compounds, demonstrating the synthesis of various 2-fluoro- and 2,2-difluoro-1,3-dicarbonyl compounds. This process is practical and convenient, performed in aqueous media without any catalyst and base, showcasing its synthetic utility in producing fluorinated derivatives (Tang et al., 2019).
Photopolymerization
The use of certain derivatives as photoiniters in photopolymerization processes has been explored. For example, a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function is proposed for nitroxide-mediated photopolymerization (NMP2), demonstrating its effectiveness in initiating polymerization under UV irradiation (Guillaneuf et al., 2010).
Carbon-Carbon Bond Cleavage
The photosensitized carbon–carbon bond cleavage of radical cations derived from certain compounds has been studied, providing insights into the mechanisms of electron transfer and the formation of carbocation and carbanion fragments. This research contributes to the understanding of photochemical processes involving carbon-based compounds (Okamoto & Arnold, 1985).
Molecular Structure and Spectroscopy
Investigations into the molecular structure, dipole moment, and internal rotation barriers of halopropenes, including difluoropropene derivatives, provide valuable data on the physical properties of these compounds. These studies are crucial for understanding the molecular behavior and designing new materials with specific properties (Weiss, Beak, & Flygare, 1967).
特性
IUPAC Name |
1-(2,4-difluorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGINJKLBTZGQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151856-34-7 | |
| Record name | 1-(2.4-difluorophenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2869645.png)
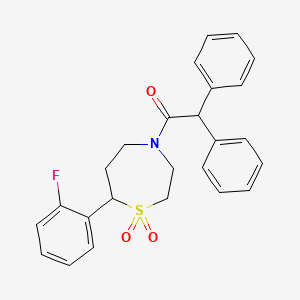
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2869647.png)
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole](/img/structure/B2869648.png)
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B2869649.png)
